(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate
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Overview
Description
The compound (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate is a complex organometallic compound It consists of a rhodium center coordinated with cyclooctadiene and diethylphospholanium ligands, along with trifluoromethanesulfonate as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of rhodium precursors with cyclooctadiene and diethylphospholanium ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive organometallic species. Common solvents used include dichloromethane or toluene, and the reaction temperature is usually maintained at room temperature or slightly elevated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states, which can alter the reactivity and coordination environment of the complex.
Reduction: Reduction reactions can convert the rhodium center to lower oxidation states, potentially leading to different catalytic properties.
Substitution: Ligand substitution reactions can occur, where the diethylphospholanium ligands or cyclooctadiene can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen for oxidation reactions, and reducing agents like sodium borohydride or hydrogen gas for reduction reactions. Substitution reactions often require the presence of other ligands or coordinating molecules in the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield rhodium complexes with different ligands, while reduction reactions may produce rhodium hydride species.
Scientific Research Applications
This compound has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Material Science: The compound can be used in the synthesis of advanced materials with unique properties, such as conductive polymers or metal-organic frameworks.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for the synthesis of bioactive molecules.
Environmental Chemistry: It can be employed in the development of catalytic processes for environmental remediation, such as the degradation of pollutants or the conversion of waste materials into valuable products.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The diethylphospholanium ligands and cyclooctadiene provide a stable coordination environment, allowing the rhodium center to participate in catalytic cycles. Molecular targets and pathways involved depend on the specific reaction being catalyzed, but often include activation of small molecules like hydrogen, carbon monoxide, or olefins.
Comparison with Similar Compounds
Similar Compounds
(1Z,5Z)-cycloocta-1,5-diene;rhodium;trifluoromethanesulfonate: Similar structure but lacks the diethylphospholanium ligands.
(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;chloride: Similar ligands but with a different counterion (chloride instead of trifluoromethanesulfonate).
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate lies in its specific combination of ligands and counterion, which can impart distinct catalytic properties and reactivity compared to similar compounds. The presence of diethylphospholanium ligands can enhance the stability and selectivity of the rhodium center in catalytic applications.
Properties
Molecular Formula |
C31H50F3O3P2RhS+ |
---|---|
Molecular Weight |
724.6 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p+1/b;2-1-,8-7-;;/t17-,18-,19-,20-;;;/m1.../s1 |
InChI Key |
XGPXBCKGQLCHDW-KYOOHHHUSA-O |
Isomeric SMILES |
CC[C@H]1[PH+]([C@@H](CC1)CC)C2=CC=CC=C2[PH+]3[C@@H](CC[C@H]3CC)CC.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] |
Canonical SMILES |
CCC1CCC([PH+]1C2=CC=CC=C2[PH+]3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Origin of Product |
United States |
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